molecular formula C14H23NO5 B1625279 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester CAS No. 479630-02-9

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester

Cat. No.: B1625279
CAS No.: 479630-02-9
M. Wt: 285.34 g/mol
InChI Key: WMAWVWUIHBXMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is a chemical compound with the molecular formula C14H23NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a beta-oxo group, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester can be synthesized through several synthetic routes. One common method involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Beta-Oxo Group: The protected piperidine is then subjected to a reaction with an appropriate acylating agent to introduce the beta-oxo group. This can be done using reagents like ethyl chloroformate or acetic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The beta-oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The beta-oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Free amines or substituted derivatives.

Scientific Research Applications

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active peptides.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidinecarboxylic acid methyl ester: Similar structure but lacks the beta-oxo group.

    1-Boc-4-piperidone: Contains a ketone group instead of the ester.

    1-Boc-4-piperidinepropanoic acid: Similar structure but lacks the methyl ester group.

Uniqueness

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is unique due to the presence of both the beta-oxo group and the methyl ester functional group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWVWUIHBXMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463847
Record name 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479630-02-9
Record name 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.